N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-13-20(17-8-3-4-9-18(17)23-13)21(27)22(28)24-14-10-19(26)25(12-14)15-6-5-7-16(11-15)29-2/h3-9,11,14,23H,10,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRWSAHGXCQWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates their function. This can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets. The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C22H21N3O4 and a molecular weight of approximately 391.42 g/mol, features a pyrrolidinone ring and various aromatic substituents, suggesting diverse interactions within biological systems.
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.42 g/mol |
| CAS Number | 896274-43-4 |
| LogP | 4.1132 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 48.207 Ų |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : There are indications of cytotoxic effects against several cancer cell lines, which warrant further investigation into its mechanisms of action.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the release of cytokines associated with inflammatory responses.
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with various receptors or enzymes, leading to modulation of signaling pathways.
- Inhibition of key proteins involved in cell proliferation and survival, particularly in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting a potential for developing new antimicrobial agents from this chemical class .
- Cytotoxicity Assays : Research on structurally related compounds indicated significant cytotoxicity against HeLa cells, highlighting the potential for anti-cancer applications .
- Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating that this compound may also exhibit anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (G856-7419)
- Structural Difference : The methoxy group on the phenyl ring is para-substituted (4-methoxy) instead of meta (3-methoxy).
- Target Interactions: The positional change could alter π-π stacking or hydrogen-bonding interactions with biological targets.
- Synthesis : Both compounds are synthesized via similar coupling reactions under anhydrous conditions, with characterization by NMR and HRMS .
| Property | Target Compound (3-MeO) | G856-7419 (4-MeO) |
|---|---|---|
| Molecular Formula | C22H21N3O4 | C22H21N3O4 |
| Molecular Weight | 391.43 g/mol | 391.43 g/mol |
| Key Substituent | 3-Methoxyphenyl | 4-Methoxyphenyl |
Pyrrolidinone-Indole Derivatives with Modified Linkers
1-(3-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (Compound 28)
- Structural Difference : Replaces the oxoacetamide-indole group with a carbohydrazide-isatin moiety.
- Impact :
- Synthesis : Prepared via condensation of 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with isatin derivatives, yielding 85% purity .
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Structural Difference : Incorporates a sulfonamide-ethyl linker and a carboxamide group instead of oxoacetamide-indole.
- Impact: Solubility: The sulfonamide group may improve aqueous solubility. Target Selectivity: The dihydroisoquinoline moiety could enhance affinity for enzymes or receptors requiring bulky hydrophobic interactions .
Heterocyclic Core Modifications
N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide
- Structural Difference : Replaces the indole ring with a benzimidazole and substitutes 3-methylphenyl for 3-methoxyphenyl.
- Pharmacokinetics: The benzimidazole core may confer resistance to oxidative metabolism compared to indole .
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Structural Difference : Links the pyrrolidine to indole via an ethyl-carboxamide bridge instead of a direct oxoacetamide bond.
- Impact :
Functional Group Variations in Indol-3-yl-oxoacetamides
- Example : 2-(1-(4-Chlorobenzyl)-5-(hydroxymethyl)-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide (M5)
- Structural Difference : Features a 4-chlorobenzyl group and a hydroxymethyl substituent on the indole.
- Impact :
- Metabolic Stability : The hydroxymethyl group may increase susceptibility to glucuronidation.
- Target Engagement : The chlorobenzyl group could enhance affinity for hydrophobic binding sites .
Q & A
Q. What are the key synthetic strategies for preparing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?
- Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Pyrrolidinone Core Formation: Cyclization of substituted amines with ketones or esters under acidic or basic conditions to generate the 5-oxopyrrolidin-3-yl scaffold .
- Indole-Acetamide Coupling: Amide bond formation between the pyrrolidinone intermediate and 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid using coupling agents like EDC/HOBt or DCC .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/water) to isolate the final product .
Critical parameters include temperature control (e.g., 0–5°C during coupling) and inert atmosphere (N₂/Ar) to prevent oxidation of indole moieties .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer: Structural confirmation requires:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for methoxyphenyl (δ 3.7–3.9 ppm for OCH₃), pyrrolidinone carbonyl (δ ~170 ppm), and indole protons (δ 7.0–7.5 ppm) .
- FTIR: Bands for amide C=O (~1650 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₁N₃O₄) .
- X-ray Crystallography: Optional for absolute configuration determination if single crystals are obtained via slow evaporation (solvent: DMSO/EtOH) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data during its synthesis (e.g., unexpected byproducts)?
- Methodological Answer: Contradictions often arise from:
- Competitive Side Reactions:
- Indole Oxidation: Trace oxygen or moisture may oxidize the 2-methylindole moiety, forming undesired indoxyl derivatives. Use of radical scavengers (e.g., BHT) or rigorous drying of solvents mitigates this .
- Amide Hydrolysis: Acidic/basic conditions during coupling can hydrolyze the pyrrolidinone ring. Monitoring pH (buffered conditions) and minimizing reaction time are critical .
- Resolution Strategy:
- HPLC-MS Tracking: Identify byproducts in real-time .
- Computational Modeling: DFT studies (e.g., Gaussian 16) to predict reactive intermediates and transition states .
Q. How can researchers optimize bioactivity assays to account for its potential off-target effects?
- Methodological Answer: To address off-target interactions:
- Target Profiling: Use kinase/GPCR panels (e.g., Eurofins CEREP) to screen selectivity .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., methoxyphenyl → fluorophenyl substitutions) to isolate pharmacophores .
- Cellular Assay Design:
- Counter-Screens: Include irrelevant cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity .
- Dose-Response Curves: EC₅₀/IC₅₀ determination with Hill slope analysis to assess cooperativity .
Q. What computational approaches validate its binding mode to hypothesized biological targets (e.g., kinases)?
- Methodological Answer: Combine:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2) .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Data Interpretation and Validation
Q. How should researchers reconcile discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Methodological Answer: Discrepancies may stem from:
- Solvent Effects: DMSO-d₆ vs. CDCl₃ shifts δ values by ±0.3 ppm. Always report solvent .
- Tautomerism: The indole NH (δ ~10.5 ppm) may exchange with D₂O, altering peak visibility .
- Validation: Cross-check with published analogs (e.g., N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] derivatives) .
Experimental Design Considerations
Q. What in vitro/in vivo models are optimal for evaluating its pharmacokinetic (PK) properties?
- Methodological Answer:
- In Vitro:
- Microsomal Stability: Human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .
- Permeability: Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s suggests good absorption) .
- In Vivo:
- Rodent PK Studies: IV/PO dosing (Sprague-Dawley rats) with plasma sampling (0–24 hr) .
- Metabolite ID: HRMS/MS to detect glucuronidation/sulfation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
